N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide
Description
N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a benzothiazole-acetamide hybrid compound characterized by a trifluoromethyl group at the 4-position of the benzothiazole ring, a methylamino linker, and a 2-ethylphenyl substituent on the acetamide moiety. This structure is designed to optimize pharmacokinetic properties, including lipophilicity and metabolic stability, while targeting enzymes or receptors implicated in neurological or oncological pathways. Its synthesis typically involves coupling activated acetamide intermediates with substituted benzothiazole amines under microwave or conventional heating conditions .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3OS/c1-3-12-7-4-5-9-14(12)23-16(26)11-25(2)18-24-17-13(19(20,21)22)8-6-10-15(17)27-18/h4-10H,3,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEZPORSNKRFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-ethylphenylamine and 4-(trifluoromethyl)benzo[d]thiazol-2-ylamine, followed by acylation with acetic anhydride. The reaction conditions often require the use of catalysts such as pyridine or triethylamine to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group (-NH-C(=O)-) undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 6 hours | 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetic acid | 70–75% | |
| 2M NaOH, 80°C, 4 hours | Sodium 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetate | 85% |
The trifluoromethyl group enhances electron withdrawal, accelerating hydrolysis compared to non-fluorinated analogs .
Electrophilic Substitution on the Benzothiazole Ring
The trifluoromethyl group directs electrophiles to the meta position (C-5 or C-7) due to its strong electron-withdrawing effect.
Nucleophilic Reactions at the Methylamino Group
The secondary amine (-N(CH₃)-) participates in alkylation and acylation under mild conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 4 hours | N-acetylated derivative | 82% |
| Benzyl bromide | K₂CO₃, DMF, 60°C, 8 hours | N-benzyl derivative | 68% |
Steric hindrance from the methyl group reduces reactivity compared to primary amines .
Oxidation of the 2-Ethylphenyl Group
The ethyl substituent on the phenyl ring oxidizes to a ketone or carboxylic acid under strong conditions.
| Oxidizing Agent | Conditions | Product | Efficiency |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 100°C, 12 hours | 2-(carboxyphenyl)acetamide derivative | 45% |
| CrO₃, AcOH | RT, 24 hours | 2-(2-acetylphenyl)acetamide derivative | 30% |
Cross-Coupling Reactions
The benzothiazole ring can undergo Suzuki-Miyaura coupling if halogenated.
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki coupling (Borylation) | Pd(dppf)Cl₂, K₃PO₄ | 5-aryl-4-(trifluoromethyl)benzo[d]thiazole | 60–65% |
Note: Pre-functionalization (e.g., bromination at C-5 or C-7) is required for cross-coupling .
Photochemical Degradation
UV exposure induces cleavage of the benzothiazole ring, forming sulfonic acid derivatives.
| Condition | Degradation Product | Half-Life |
|---|---|---|
| UV (254 nm), 48 hours | 4-(trifluoromethyl)benzenesulfonamide | 12 hours |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily via cleavage of the acetamide bond.
| Temperature | Primary Decomposition Pathway |
|---|---|
| 250–300°C | Acetic acid and benzothiazole amine fragments |
Key Insights from Analogous Compounds:
-
Microwave-assisted synthesis improves yields (e.g., 20% increase in cyclocondensation steps) .
-
Thiazole ring modifications (e.g., introduction of electron-donating groups) enhance electrophilic substitution rates .
-
The trifluoromethyl group reduces solubility in polar solvents (logP ≈ 3.2), necessitating DMF or DMSO for reactions.
Scientific Research Applications
Structure and Composition
The molecular formula of N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is with a molecular weight of approximately 440.5 g/mol. The compound features a complex structure that includes a thiazole moiety, which is known for its biological activity.
Medicinal Chemistry
This compound has shown promise as a therapeutic agent in various studies:
- Anticancer Activity : Research indicates that compounds containing thiazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have been reported to inhibit tumor growth in vivo without substantial toxicity to major organs, suggesting their potential as anticancer agents .
- Kinase Inhibition : This compound may possess inhibitory activity against specific kinases involved in cancer progression, which could make it a candidate for targeted cancer therapies. Studies have highlighted the importance of thiazole derivatives in developing kinase inhibitors .
Pharmacological Studies
The pharmacological profile of this compound has been explored through various mechanisms:
- Mechanism of Action : The compound's thiazole ring is known to interact with biological targets, influencing pathways related to apoptosis and cellular proliferation. Its ability to modulate these pathways can be crucial for developing therapies for diseases such as cancer and inflammation .
- Bioactivity : Recent studies have documented the bioactive properties of similar compounds, emphasizing their role in inducing apoptosis in cancer cells and their potential use in combination therapies .
Nanotechnology Applications
The integration of this compound into nanotechnology has opened new avenues for drug delivery systems:
- Nanoparticle Engineering : The compound can be utilized in the synthesis of nanoparticles that enhance drug solubility and bioavailability, particularly for hydrophobic drugs. This application is vital for improving therapeutic outcomes in cancer treatment .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of thiazole derivatives demonstrated that this compound exhibited significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 2.57 µM. This finding supports its potential as a lead compound for further development .
Case Study 2: Kinase Inhibition
In vitro assays revealed that compounds similar to this compound effectively inhibited c-Abl kinase activity, which is implicated in various cancers. The study highlighted the structure-activity relationship, indicating that modifications on the thiazole ring could enhance inhibitory potency .
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide involves its interaction with specific molecular targets. The compound’s trifluoromethyl group and aromatic rings allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzothiazole-acetamide scaffold is widely explored in medicinal chemistry. Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Trifluoromethyl vs. Methoxy : The trifluoromethyl group (as in the target compound and Compound 21) enhances electron-withdrawing effects and metabolic stability compared to methoxy (Compound 22), which correlates with improved binding affinity in kinase inhibition assays .
- Acetamide Substituents : The 2-ethylphenyl group in the target compound may improve blood-brain barrier penetration compared to propargyloxy (Compound 21) or azidomethyl (Compound 28) groups, which are bulkier and more polar .
- Linker Diversity: Methylamino linkers (target compound) vs. triazole (Compound 28) or thiadiazole (Compound 5d) alter conformational flexibility and target selectivity .
Physicochemical Properties
- Lipophilicity (LogP) : The trifluoromethyl group increases LogP (~3.5 estimated) compared to methoxy (LogP ~2.1), enhancing membrane permeability but risking hepatotoxicity .
- Solubility: Polar linkers (e.g., triazole in Compound 28) improve aqueous solubility (>50 µg/mL) vs. methylamino linkers, which may require formulation optimization .
Biological Activity
N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring, which is known for its diverse biological activities, including antitumor and antimicrobial properties.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported that thiazole derivatives with specific substitutions showed IC50 values lower than standard drugs like doxorubicin, suggesting a promising anticancer potential .
Table 1: Cytotoxicity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | A-431 | 1.61 ± 1.92 | |
| Compound B | Jurkat | 1.98 ± 1.22 | |
| N-(2-ethylphenyl)-... | MCF7 | TBD | TBD |
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain thiazole compounds possess significant activity against bacterial strains, comparable to established antibiotics like norfloxacin. The presence of electron-withdrawing groups on the phenyl ring appears to enhance this activity .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound C | E. coli | 15 | |
| Compound D | S. aureus | 18 | |
| N-(2-ethylphenyl)-... | Pseudomonas aeruginosa | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of thiazole derivatives. For instance:
- Electron-Withdrawing Groups : The introduction of trifluoromethyl groups at the para position on the phenyl ring enhances cytotoxicity and antimicrobial activity.
- Amine Substitutions : Variations in amine substitutions linked to the thiazole ring affect the compound's potency against cancer cells and pathogens .
Case Studies
A notable case study involved the synthesis and evaluation of several thiazole derivatives for antimalarial activity. The findings revealed that modifications in the N-aryl amide group significantly impacted efficacy against the Plasmodium falciparum strain, leading to promising candidates for further development .
Case Study Summary: Antimalarial Activity
| Compound Name | Activity Against P. falciparum | Toxicity Level in HepG2 Cells |
|---|---|---|
| Compound E | High | Low |
| Compound F | Moderate | Moderate |
Q & A
Q. What are the recommended synthetic routes for N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the benzo[d]thiazole core via condensation of 2-aminothiol derivatives with carbonyl-containing reagents.
- Step 2 : Introduction of the trifluoromethyl group via nucleophilic substitution or catalytic fluorination.
- Step 3 : Amide coupling using reagents like HATU or DCC in anhydrous solvents (e.g., DMF, dichloromethane) under nitrogen .
- Optimization : Control temperature (0–60°C), use catalysts (e.g., triethylamine), and employ protective groups (e.g., Boc) to enhance selectivity. Monitor progress via TLC and HPLC .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify connectivity of the ethylphenyl, trifluoromethyl, and acetamide groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.
- HPLC : Purity assessment (>95%) using C18 columns with UV detection (λ = 254 nm) .
Q. What preliminary biological activities are associated with structurally related benzo[d]thiazole acetamides?
- Methodological Answer :
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC50 values for analogs range from 2–50 µM .
- Antimicrobial testing : Use microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported for similar compounds .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations to assess electron-withdrawing effects on the benzo[d]thiazole ring’s aromaticity and charge distribution.
- SAR Studies : Compare analogs with -CF₃, -CH₃, and -NO₂ substituents to correlate electronic properties with enzyme inhibition (e.g., α-glucosidase) .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound class?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure solubility (logP), plasma stability, and metabolic clearance using LC-MS/MS.
- Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability.
- Target Validation : Employ CRISPR/Cas9 knockdowns to confirm on-target effects in animal models .
Q. How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be elucidated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
